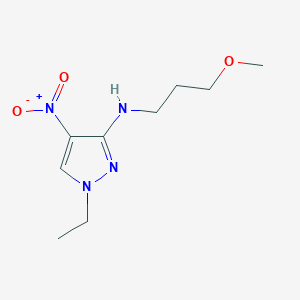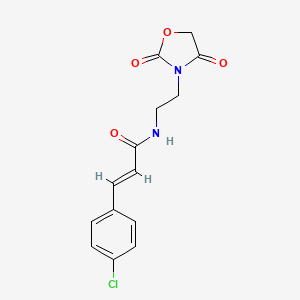
1-Ethyl-N-(3-methoxypropyl)-4-nitropyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-N-(3-methoxypropyl)-4-nitropyrazol-3-amine, commonly known as EMPA-Na, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPA-Na is a nitro-substituted pyrazole derivative and is widely used in scientific research as a tool for studying various physiological and biochemical processes.
Mecanismo De Acción
EMPA-Na acts as a nitric oxide donor, releasing nitric oxide upon contact with biological fluids. Nitric oxide is a potent vasodilator and plays a critical role in the regulation of blood pressure. Nitric oxide also plays a role in the regulation of platelet aggregation and the development of atherosclerosis.
Biochemical and Physiological Effects:
EMPA-Na has been shown to have a variety of biochemical and physiological effects. It has been shown to increase nitric oxide levels in cells and tissues, leading to vasodilation and a decrease in blood pressure. EMPA-Na has also been shown to inhibit platelet aggregation and to reduce the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EMPA-Na in lab experiments is its ability to release nitric oxide in a controlled manner, allowing for precise measurements of nitric oxide levels. EMPA-Na is also relatively stable and can be stored for extended periods of time. However, one limitation of using EMPA-Na is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research involving EMPA-Na. One potential direction is the development of new methods for synthesizing EMPA-Na that are more efficient and cost-effective. Another potential direction is the investigation of the effects of EMPA-Na on other physiological and biochemical processes, such as inflammation and oxidative stress. Additionally, the development of new nitric oxide donors based on the structure of EMPA-Na could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of EMPA-Na involves a multistep process that includes the reaction of 3-acetyl-4-methoxyphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with nitric acid to form 1-ethyl-3-(4-methoxyphenyl)-5-methyl-4-nitropyrazole, which is further reacted with 3-methoxypropylamine to form EMPA-Na.
Aplicaciones Científicas De Investigación
EMPA-Na has been widely used in scientific research as a tool for studying various physiological and biochemical processes. It has been used as a fluorescent probe for detecting nitric oxide in cells and tissues. EMPA-Na has also been used to study the effects of nitric oxide on vascular smooth muscle cells and to investigate the role of nitric oxide in the regulation of blood pressure. Additionally, EMPA-Na has been used to study the effects of nitric oxide on platelet aggregation and to investigate the role of nitric oxide in the development of atherosclerosis.
Propiedades
IUPAC Name |
1-ethyl-N-(3-methoxypropyl)-4-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-3-12-7-8(13(14)15)9(11-12)10-5-4-6-16-2/h7H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRUPJSPKMHECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)NCCCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(3-methoxypropyl)-4-nitro-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2777241.png)






![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777251.png)

![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)
![[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B2777256.png)
![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)
